5-(difluoromethyl)-1-methyl-1H-pyrazole
Overview
Description
5-(Difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. For instance, using acetic acid as a solvent can lead to the formation of 7-difluoromethylpyrazolo derivatives, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and vacuum drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of pyrazole derivatives .
Scientific Research Applications
5-(Difluoromethyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and binding affinity to biological receptors, leading to increased biological activity. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and proteins critical to cellular functions .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-1-methyl-1H-pyrazole
- 5-(Difluoromethyl)-1-phenyl-1H-pyrazole
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidines
Comparison: 5-(Difluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the difluoromethyl group provides a balance of lipophilicity and hydrogen bonding ability, making it a valuable moiety in drug design .
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-9-4(5(6)7)2-3-8-9/h2-3,5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHVBEZFAOXVFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.